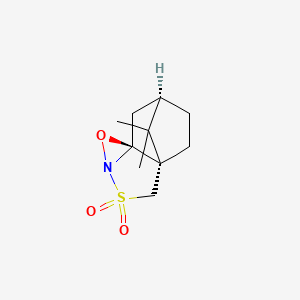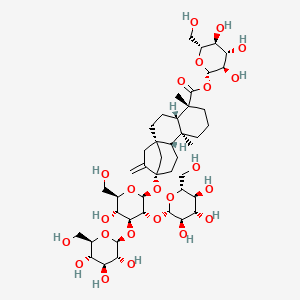
3-Amino-N-Cbz-D-alanine methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-Cbz-D-alanine methyl ester hydrochloride is a chemical compound with the molecular formula C12H17ClN2O4 and a molecular weight of 288.73 g/mol . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the carbobenzoxy (Cbz) protecting group makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-Cbz-D-alanine methyl ester hydrochloride typically involves the protection of the amino group of D-alanine with a Cbz group, followed by esterification with methanol. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Protection of the Amino Group: The amino group of D-alanine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate. This reaction forms N-Cbz-D-alanine.
Esterification: The protected amino acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form N-Cbz-D-alanine methyl ester.
Formation of Hydrochloride Salt: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-Amino-N-Cbz-D-alanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-Cbz-D-alanine methyl ester hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Acylation: Acid chlorides, anhydrides
Nucleophilic Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed
Free Amine: Obtained by hydrogenation
Amides: Formed by acylation reactions
Substituted Esters: Formed by nucleophilic substitution
Aplicaciones Científicas De Investigación
3-Amino-N-Cbz-D-alanine methyl ester hydrochloride has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Cbz group protects the amino group during the coupling reactions.
Drug Development: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the preparation of bioconjugates for various biological studies.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-Cbz-D-alanine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, allowing selective modifications at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-D-alanine methyl ester: Similar protecting group strategy using tert-butoxycarbonyl (Boc) instead of Cbz.
N-Fmoc-D-alanine methyl ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.
Uniqueness
3-Amino-N-Cbz-D-alanine methyl ester hydrochloride is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions using catalytic hydrogenation, making it suitable for sensitive substrates .
Propiedades
IUPAC Name |
methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOWAJADCIVNB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B7908543.png)


![5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908583.png)










